4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
Description
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol (CAS: 1432057-64-1), also known as Nyasicol 1,2-acetonide, is a polyphenolic compound characterized by a unique structural framework . The molecule consists of:
- A benzene-1,2-diol (catechol) moiety at the core.
- A propargyl (prop-1-ynyl) linker connecting the catechol group to a 2,2-dimethyl-1,3-dioxolane ring.
- A 3,4-dihydroxyphenyl substituent attached to the dioxolane ring.
This compound shares structural motifs with bioactive stilbenoids (e.g., piceatannol) and lignans (e.g., nordihydroguaiaretic acid), suggesting roles in antioxidant or therapeutic applications .
Properties
IUPAC Name |
4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWVTHJIPAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol typically involves multiple steps. One common approach is the protection of the hydroxyl groups on the phenyl ring, followed by the formation of the dioxolane ring through a reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: It can be used in the formulation of materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of various biological pathways. For instance, it can inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Antioxidant Mechanisms
- Target Compound: The catechol group likely facilitates concerted two-proton-coupled electron transfer (2PCET), similar to piceatannol. The dioxolane ring may slow degradation but reduce direct interaction with radicals compared to unprotected catechols .
- Piceatannol: Superior superoxide (O₂•⁻) scavenging vs. resveratrol due to catechol’s 2PCET mechanism, as shown in electrochemical studies .
- NDGA : Dual catechol groups enable sequential electron donation, but steric hindrance from the dimethylbutyl linker may limit kinetics .
- Hydroxytyrosol : Rapid but less potent scavenging due to fewer hydroxyl groups and minimal conjugation .
Bioactivity and Therapeutic Potential
Table 2: Research Findings on Bioactivity
Stability and Pharmacokinetics
Biological Activity
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol, commonly referred to as a dioxolane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 4-[3-[5-(3,4-Dihydroxyphenyl)... | 25 ± 2 | 30 ± 3 |
| Ascorbic Acid | 15 ± 1 | 20 ± 2 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound reduced the production of nitric oxide (NO) in LPS-stimulated macrophages.
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 ± 5 |
| Compound (10 µM) | 15 ± 3 |
| Compound (50 µM) | 8 ± 2 |
Anticancer Activity
The compound's effect on cancer cell lines was assessed using MTT assays. It showed a dose-dependent decrease in cell viability for various cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 ± 4 |
| HeLa (Cervical Cancer) | 15 ± 3 |
| A549 (Lung Cancer) | 18 ± 5 |
Case Study 1: Antioxidant Efficacy in Diabetic Models
A recent study investigated the effects of this compound on diabetic rats. The administration resulted in a significant reduction in blood glucose levels and improvement in lipid profiles, suggesting its potential as an adjunct therapy for diabetes management.
Case Study 2: Inhibition of Tumor Growth
In vivo experiments conducted on xenograft models demonstrated that treatment with the compound led to a marked reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
